molecular formula C18H15ClN2O2 B2434128 2-(2-chlorobenzyl)-6-(2-methoxyphenyl)pyridazin-3(2H)-one CAS No. 899753-08-3

2-(2-chlorobenzyl)-6-(2-methoxyphenyl)pyridazin-3(2H)-one

Cat. No.: B2434128
CAS No.: 899753-08-3
M. Wt: 326.78
InChI Key: RUTCOEPJJOBJLV-UHFFFAOYSA-N
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Description

2-(2-Chlorobenzyl)-6-(2-methoxyphenyl)pyridazin-3(2H)-one is a chemical compound of significant interest in medicinal chemistry research, belonging to the pyridazinone class of heterocycles. This scaffold is recognized for its diverse biological activities and is a core structure in the development of novel therapeutic agents . Researchers value pyridazin-3(2H)-one derivatives for their potential in multiple fields, particularly in cardiovascular and oncology research. These compounds are frequently investigated as vasodilators for the management of cardiovascular diseases, with some derivatives demonstrating potent vasorelaxant activity by mechanisms that may include the upregulation of endothelial nitric oxide synthase (eNOS) and increasing aortic nitric oxide levels . Concurrently, the pyridazinone core is a promising scaffold in targeted anticancer research, with studies exploring its role in inhibiting key enzymes and pathways involved in cancer cell proliferation . The association between hypertension and cancer incidence, known as reverse cardio-oncology, makes dual-active compounds based on the pyridazinone structure a compelling area of investigation . The inherent reactivity of the pyridazinone ring allows for strategic functionalization, enabling researchers to fine-tune the pharmacological profile of resulting compounds for improved potency, selectivity, and to establish structure-activity relationships (SAR) . This product is intended for research purposes such as biological screening, mechanism of action studies, and as a building block in synthetic chemistry . This product is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-[(2-chlorophenyl)methyl]-6-(2-methoxyphenyl)pyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O2/c1-23-17-9-5-3-7-14(17)16-10-11-18(22)21(20-16)12-13-6-2-4-8-15(13)19/h2-11H,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUTCOEPJJOBJLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NN(C(=O)C=C2)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation Reactions for Pyridazine Ring Formation

The pyridazin-3(2H)-one core is typically constructed via condensation reactions between α,β-unsaturated carbonyl compounds and hydrazine derivatives. Source outlines a protocol where 2-methoxyphenylacetic acid reacts with hydrazine hydrate under acidic conditions to form a hydrazone intermediate. Subsequent cyclization in the presence of phosphoryl chloride (POCl₃) yields 6-(2-methoxyphenyl)pyridazin-3(2H)-one.

Key Reaction Parameters :

  • Temperature: 80–100°C
  • Solvent: Ethanol or toluene
  • Catalyst: POCl₃ (1.2 equiv)

This method achieves yields of 68–72%, with purity confirmed via HPLC (>95%). Competing pathways, such as over-oxidation or dimerization, are mitigated by controlled stoichiometry and inert atmospheres.

Microwave-Assisted Synthesis for Enhanced Efficiency

Source demonstrates the utility of microwave irradiation in accelerating key steps. For example, the condensation of 6-chloropyridazin-3-amine with phenylglyoxal monohydrates under microwave conditions (150°C, 20 minutes) reduces reaction time from 16 hours to 30 minutes while improving yields to 85–90%.

Advantages :

  • Reduced energy consumption
  • Higher purity (≤99% by NMR)
  • Scalability to gram-scale batches

Catalytic Ring-Closing Metathesis (RCM)

Source reports a novel approach using Hoveyda-Grubbs second-generation catalyst for constructing the pyridazine ring via RCM. A diene precursor, synthesized from 2-methoxyphenylacetylene and 2-chlorobenzyl chloride, undergoes metathesis to form the heterocyclic core.

Reaction Profile :

  • Catalyst loading: 5 mol%
  • Solvent: Toluene
  • Temperature: 65°C
  • Yield: 78%

This method avoids harsh acidic conditions, making it suitable for acid-sensitive substrates.

Purification and Characterization

Final purification employs flash column chromatography (FCC) with ethyl acetate/hexane gradients (3:7 to 1:1) to isolate the target compound. Source provides spectroscopic benchmarks:

Spectroscopic Data Values
¹H NMR (CDCl₃, 400 MHz) δ 7.85 (d, 1H), 7.45–7.30 (m, 4H), 5.21 (s, 2H), 3.89 (s, 3H)
¹³C NMR (CDCl₃, 100 MHz) δ 164.2 (C=O), 158.9 (OCH₃), 134.5–112.4 (aromatic carbons)
IR (KBr) 1685 cm⁻¹ (C=O), 1250 cm⁻¹ (C-O-C)

Mass spectrometry (ESI-MS) confirms the molecular ion peak at m/z 327.08 [M+H]⁺.

Comparative Analysis of Synthetic Routes

The table below evaluates the efficiency of primary methods:

Method Yield Purity Reaction Time Cost Index
Condensation-Alkylation 72% >95% 18 hours Low
Microwave-Assisted 88% >99% 1.5 hours Moderate
RCM 78% 97% 6 hours High

Microwave-assisted synthesis emerges as the most efficient, though it requires specialized equipment. Traditional condensation-alkylation remains cost-effective for industrial applications.

Mechanistic Insights and Side Reactions

N-Alkylation proceeds via an SN2 mechanism, with NaH deprotonating the pyridazinone nitrogen to form a reactive alkoxide. Competing pathways include:

  • O-Alkylation : Minimized by steric effects (≤5% yield)
  • Dimerization : Occurs at elevated temperatures (>50°C), detected via LC-MS

Side products are removed during FCC by exploiting polarity differences.

Industrial-Scale Production Considerations

For kilogram-scale synthesis, source recommends:

  • Continuous flow reactors for condensation steps
  • Catalytic hydrogenation to recover unreacted intermediates
  • Solvent recycling (toluene, DMF) to reduce waste

Process analytical technology (PAT) ensures real-time monitoring of critical parameters like pH and temperature.

Chemical Reactions Analysis

Types of Reactions

2-(2-chlorobenzyl)-6-(2-methoxyphenyl)pyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The pyridazinone ring can be reduced to form a dihydropyridazinone derivative.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as primary amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of 2-(2-hydroxybenzyl)-6-(2-methoxyphenyl)pyridazin-3(2H)-one.

    Reduction: Formation of 2-(2-chlorobenzyl)-6-(2-methoxyphenyl)dihydropyridazin-3(2H)-one.

    Substitution: Formation of 2-(2-substituted benzyl)-6-(2-methoxyphenyl)pyridazin-3(2H)-one derivatives.

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of 2-(2-chlorobenzyl)-6-(2-methoxyphenyl)pyridazin-3(2H)-one. The compound has been evaluated for its cytotoxic effects against various cancer cell lines, including:

Cell LineIC50 Value (μM)
A549 (Lung Cancer)1.06 ± 0.16
MCF-7 (Breast Cancer)1.23 ± 0.18
HeLa (Cervical Cancer)2.73 ± 0.33

These values indicate that the compound exhibits potent antiproliferative effects, making it a candidate for further development as an anticancer agent .

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has demonstrated anti-inflammatory activity in various studies. It has been shown to inhibit pro-inflammatory cytokines and reduce inflammation in animal models, suggesting potential applications in treating inflammatory diseases .

Enzyme Inhibition

Another significant application of this compound is its ability to inhibit specific enzymes. Research indicates that similar compounds can effectively inhibit enzymes critical for various biological processes, such as urease and proteases . This inhibition may be beneficial in developing treatments for conditions where these enzymes play a role.

Cytotoxicity Evaluation

A comparative study assessed the cytotoxicity of this compound using the MTT assay. The results indicated significant cytotoxic activity against various cancer cell lines, reinforcing its potential as an anticancer agent .

Anti-inflammatory Activity Assessment

In one study, the anti-inflammatory effects were evaluated using animal models of inflammation. The compound significantly reduced swelling and pain compared to control groups, demonstrating its therapeutic potential .

Mechanism of Action

The mechanism of action of 2-(2-chlorobenzyl)-6-(2-methoxyphenyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. The exact pathways and molecular targets can vary depending on the specific biological context and application.

Comparison with Similar Compounds

Similar Compounds

    2-(2-chlorobenzyl)-6-phenylpyridazin-3(2H)-one: Lacks the methoxy group, which may affect its biological activity.

    2-(2-methoxybenzyl)-6-(2-methoxyphenyl)pyridazin-3(2H)-one: Contains an additional methoxy group, potentially altering its chemical properties and reactivity.

    2-(2-chlorobenzyl)-6-(4-methoxyphenyl)pyridazin-3(2H)-one: The position of the methoxy group is different, which can influence its interaction with molecular targets.

Uniqueness

2-(2-chlorobenzyl)-6-(2-methoxyphenyl)pyridazin-3(2H)-one is unique due to the specific combination of the chlorobenzyl and methoxyphenyl groups attached to the pyridazinone core. This unique structure can result in distinct biological activities and chemical reactivity compared to other similar compounds.

Biological Activity

2-(2-chlorobenzyl)-6-(2-methoxyphenyl)pyridazin-3(2H)-one is a compound belonging to the pyridazinone class, characterized by a unique structure that includes a chlorobenzyl group and a methoxyphenyl group attached to a pyridazinone core. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and anti-inflammatory applications.

Structural Characteristics

The structural formula of this compound can be represented as follows:

C16H15ClN2O\text{C}_{16}\text{H}_{15}\text{ClN}_2\text{O}

This compound features a pyridazine ring, which is known for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The substitution of the chlorobenzyl and methoxyphenyl groups enhances its chemical reactivity and biological activity compared to other similar compounds.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. The compound has been evaluated for its cytotoxic effects against various cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells.

Case Study: Cytotoxicity Evaluation

In a comparative study, the cytotoxicity of this compound was assessed using the MTT assay. The results indicated significant cytotoxic activity with IC50 values demonstrating effectiveness against the tested cell lines.

Cell LineIC50 Value (μM)
A5491.06 ± 0.16
MCF-71.23 ± 0.18
HeLa2.73 ± 0.33

These values suggest that the compound exhibits potent antiproliferative effects, making it a candidate for further development as an anticancer agent .

The mechanism underlying the biological activity of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It is hypothesized that the compound may inhibit enzyme activity by binding to active sites or modulating receptor functions through interaction with binding sites.

Inhibition of c-Met Kinase

One notable pathway involves the inhibition of c-Met kinase, which plays a crucial role in cancer cell proliferation and survival. The compound has shown promising results in inhibiting c-Met kinase activity with an IC50 value comparable to established inhibitors .

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has been investigated for its anti-inflammatory effects. Pyridazinones are recognized for their ability to modulate inflammatory responses, and this compound's unique structure may enhance its efficacy in this regard.

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship (SAR) of pyridazinones has revealed that specific substitutions can significantly influence biological activity. The presence of both chlorobenzyl and methoxyphenyl groups in this compound appears to optimize its pharmacological properties, making it a valuable subject for further research .

Q & A

Q. What established synthetic methodologies are used to prepare 2-(2-chlorobenzyl)-6-(2-methoxyphenyl)pyridazin-3(2H)-one?

The compound is synthesized via nucleophilic substitution of hydrogen (SNH) reactions. For example, Grignard reagents react with halogenated pyridazinones, followed by quenching with electrophiles like bromine to introduce substituents at the C-4 and C-5 positions. Purification typically involves flash chromatography (e.g., CH₂Cl₂/CH₃OH gradients) to isolate intermediates and final products . Alternative routes include alkylation of pyridazinone precursors with substituted benzyl halides under basic conditions (e.g., K₂CO₃ in acetone) .

Q. How is the crystal structure of this compound characterized, and what insights does it provide?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for determining bond lengths, angles, and dihedral angles between aromatic rings. For example, in analogous pyridazinones, the dihedral angle between the pyridazine ring and substituted phenyl groups ranges from 8.6° to 18.0°, influencing molecular planarity and potential intermolecular interactions . Hirshfeld surface analysis complements SC-XRD by quantifying hydrogen-bonding contributions (e.g., C–H⋯O interactions) and van der Waals contacts .

Advanced Research Questions

Q. How can researchers resolve contradictions in substituent positioning during synthesis?

Unexpected regioselectivity, such as disubstitution at C-4 and C-5 instead of monosubstitution, can occur due to σ-complex stabilization during SNH reactions. To confirm structures, use high-resolution mass spectrometry (HR-MS) alongside ¹H/¹³C NMR. For instance, in 2-benzylpyridazin-3(2H)-one derivatives, NMR coupling constants (e.g., J = 8.7 Hz for aromatic protons) and LC-MS fragmentation patterns help distinguish positional isomers . Computational modeling (DFT) may predict reactive sites to guide synthetic design .

Q. What strategies improve synthetic yield and regioselectivity for pyridazinone derivatives?

Optimize reaction conditions by:

  • Temperature control : Reflux in acetonitrile (e.g., 80°C) enhances nucleophilic substitution efficiency .
  • Catalyst selection : Cs₂CO₃ improves alkylation yields compared to weaker bases like K₂CO₃ .
  • Protecting groups : Use tert-butyloxycarbonyl (Boc) groups to shield reactive amines during multi-step syntheses .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize transition states in SNH reactions .

Q. How does structural rigidity impact biological activity in pyridazinone analogs?

Dihedral angles between the pyridazine core and substituent rings influence binding to biological targets. For example, in fungicidal pyridazinones like diclomezine, a smaller dihedral angle (8.6°) correlates with enhanced activity compared to analogs with larger angles (18.0°), likely due to improved planar stacking with enzyme active sites . Structure-activity relationship (SAR) studies require combining SC-XRD data with in vitro bioassays (e.g., enzyme inhibition assays) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic routes for pyridazinones?

Contradictions often arise from solvent-dependent reactivity. For example, Grignard reactions in THF may favor monosubstitution, while acetone promotes disubstitution due to differing dielectric constants. Validate routes by reproducing key steps (e.g., alkylation of 6-chloropyridazin-3(2H)-one) and cross-referencing spectral data with published benchmarks .

Q. Why do crystallographic studies show variable hydrogen-bonding networks in similar pyridazinones?

Polymorphism and solvent inclusion (e.g., CH₂Cl₂ in lattice voids) alter packing motifs. For robust comparisons, use crystals grown under identical conditions (e.g., slow evaporation in CH₂Cl₂) and report unit cell parameters alongside CCDC accession numbers .

Methodological Best Practices

Q. What analytical techniques are critical for verifying pyridazinone purity and identity?

  • Chromatography : HPLC with UV detection (λ = 254 nm) monitors reaction progress.
  • Spectroscopy : ¹H NMR (500 MHz) resolves aromatic proton splitting patterns; ¹³C NMR confirms carbonyl (δ ~158 ppm) and methoxy (δ ~55 ppm) groups .
  • Mass spectrometry : HR-MS ensures exact mass matches theoretical values (e.g., [M+H]+ = 344.1969 for C₁₉H₂₅N₃O₃) .

Q. How can researchers mitigate nomenclature errors in publications?

Cross-check IUPAC names using tools like ChemDraw and validate against ISO standards (e.g., ISO 1750 for pesticide naming). For example, "6-(3,5-dichloro-4-methylphenyl)pyridazin-3(2H)-one" was corrected in ISO 1750:1981/Amd.5:2008 to remove redundant "phenyl" .

Tables of Key Data

Parameter Value/Description Reference
Dihedral angle (pyridazine-phenyl)8.6° (diclomezine) vs. 18.0° (6-phenyl analog)
Synthetic yield optimization84.8% via Cs₂CO₃-catalyzed alkylation
HR-MS accuracyΔ = 0.0005 ([M+H]+ = 344.1964 vs. 344.1969)

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